

# Canagliflozin's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Canagliflozin

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## Executive Summary

**Canagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily prescribed for the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a substantial body of evidence reveals that **canagliflozin** exerts significant off-target effects on mitochondrial function and biogenesis. These effects are largely independent of SGLT2 inhibition and are observed at clinically relevant concentrations.<sup>[1][2]</sup> This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate **canagliflozin**'s impact on mitochondria. The primary mechanisms involve the direct inhibition of mitochondrial complex I of the electron transport chain, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.<sup>[1][2][3]</sup> This activation subsequently promotes mitochondrial biogenesis and enhances cellular energy homeostasis through the SIRT1/PGC-1 $\alpha$  axis.<sup>[4][5][6]</sup>

## Impact on Mitochondrial Function

**Canagliflozin** directly interacts with the mitochondrial respiratory chain, leading to a cascade of events that alter cellular bioenergetics, oxidative stress, and ion homeostasis.

## Inhibition of Mitochondrial Respiratory Complex I

The most well-documented direct mitochondrial effect of **canagliflozin** is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][3][7] This action is not a class effect for all SGLT2 inhibitors; other gliflozins like dapagliflozin and empagliflozin show little to no significant inhibition of complex I at comparable concentrations.[1][8][9]

The inhibition of complex I by **canagliflozin** disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and oxygen consumption.[3][10] This impairment in the ETC results in reduced ATP synthesis and an increase in the cellular AMP/ATP and ADP/ATP ratios.[1][2] This shift in the cellular energy state is a critical trigger for the activation of the energy-sensing kinase, AMPK.[1][11] Furthermore, **canagliflozin** has been shown to inhibit mitochondrial glutamate dehydrogenase (GDH) in human renal tubular cells, which can impair the replenishment of tricarboxylic acid (TCA) cycle metabolites via glutamine, a process known as anaplerosis.[7][8][12]

## Modulation of Oxidative Stress

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[13] By modulating mitochondrial activity, **canagliflozin** has demonstrated complex effects on oxidative stress. In some contexts, particularly under high-glucose conditions, **canagliflozin** attenuates mitochondrial ROS production.[14][15] This protective effect is linked to the restoration of mitochondrial membrane potential and the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT).[15][16] In diabetic models, **canagliflozin** treatment has been shown to relieve oxidative stress and improve cardiac mitochondrial homeostasis.[13][17]

## Effects on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for maintaining a healthy mitochondrial network. Recent studies indicate that **canagliflozin** can modulate these processes. In adipose tissue of db/db mice, **canagliflozin** was found to increase the expression of mitochondrial fusion-related factors while reducing the levels of fission markers, promoting a healthier, more interconnected mitochondrial phenotype.[18] This shift towards fusion is associated with the browning of visceral adipose tissue and enhanced thermogenesis.[18]

## Impact on Mitochondrial Biogenesis

**Canagliflozin** promotes the generation of new mitochondria, a process known as mitochondrial biogenesis, primarily through the activation of the AMPK-Sirt1-PGC-1 $\alpha$  signaling pathway.[4][6] This is a key compensatory mechanism that enhances the cell's capacity for energy production in response to the initial inhibition of mitochondrial respiration.

### AMPK Activation

As previously mentioned, **canagliflozin**'s inhibition of complex I leads to an increased AMP/ATP ratio, which is a potent allosteric activator of AMPK.[1][2] This activation occurs at **canagliflozin** concentrations measured in the plasma of patients during clinical trials.[1] Activated AMPK acts as a master regulator of cellular metabolism, initiating signaling cascades that promote energy production and inhibit anabolic processes like lipid synthesis.[1][11]

### The SIRT1/PGC-1 $\alpha$ Axis

Once activated, AMPK can increase the cellular levels of NAD<sup>+</sup>, which in turn activates Sirtuin 1 (SIRT1), a NAD<sup>+</sup>-dependent deacetylase.[4][19] SIRT1 subsequently deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 $\alpha$ ). [4][5] PGC-1 $\alpha$  is the master regulator of mitochondrial biogenesis.[4] Activated PGC-1 $\alpha$  co-activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM).[4] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[4][20] Studies have shown that **canagliflozin** treatment significantly increases the expression of PGC-1 $\alpha$  and its downstream targets, including NRF-1 and TFAM.[4]

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Caption: **Canagliflozin**'s core mitochondrial signaling pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on **canagliflozin**'s mitochondrial effects.

Table 1: Inhibition of Mitochondrial Function

Parameter	Model System	Canagliflozin Conc.	Observed Effect	Reference
Complex I Respiration	Permeabilized PC3 Cells	~20-30 $\mu$ M (IC50)	Inhibition of Oxygen Consumption	[3]
Oxygen Consumption Rate (OCR)	HUVECs	100 $\mu$ M	~60% decrease	[9]
Oxygen Consumption Rate (OCR)	C2C12 Myotubes	100 $\mu$ M	~60% decrease	[21]
Cellular ATP Levels	Prostate Cancer Cells	30 $\mu$ M	Significant reduction	[3]

| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced production |[14] |

Table 2: Induction of Mitochondrial Biogenesis &amp; Signaling

Gene/Protein	Model System	Canagliflozin Conc.	Observed Effect (mRNA/Protein Level)	Reference
p-AMPK	Mouse Liver (in vivo)	100 mg/kg	Activation	[1]
p-AMPK	White Adipose Tissue (in vivo)	8 weeks treatment	Upregulation	[4]
SIRT1	White Adipose Tissue (in vivo)	8 weeks treatment	Increased expression	[4]
PGC-1 $\alpha$	Primary Subcutaneous Adipocytes	10 $\mu$ M	Significantly increased expression	[4]
PGC-1 $\beta$	Primary Subcutaneous Adipocytes	10 $\mu$ M	Significantly increased expression	[4]
NRF-1	Primary Subcutaneous Adipocytes	10 $\mu$ M	Significantly increased expression	[4]
TFAM	Primary Subcutaneous Adipocytes	10 $\mu$ M	Significantly increased expression	[4]

| mtDNA Content | Primary Subcutaneous Adipocytes | 10  $\mu$ M | Significantly increased |[4][22] |

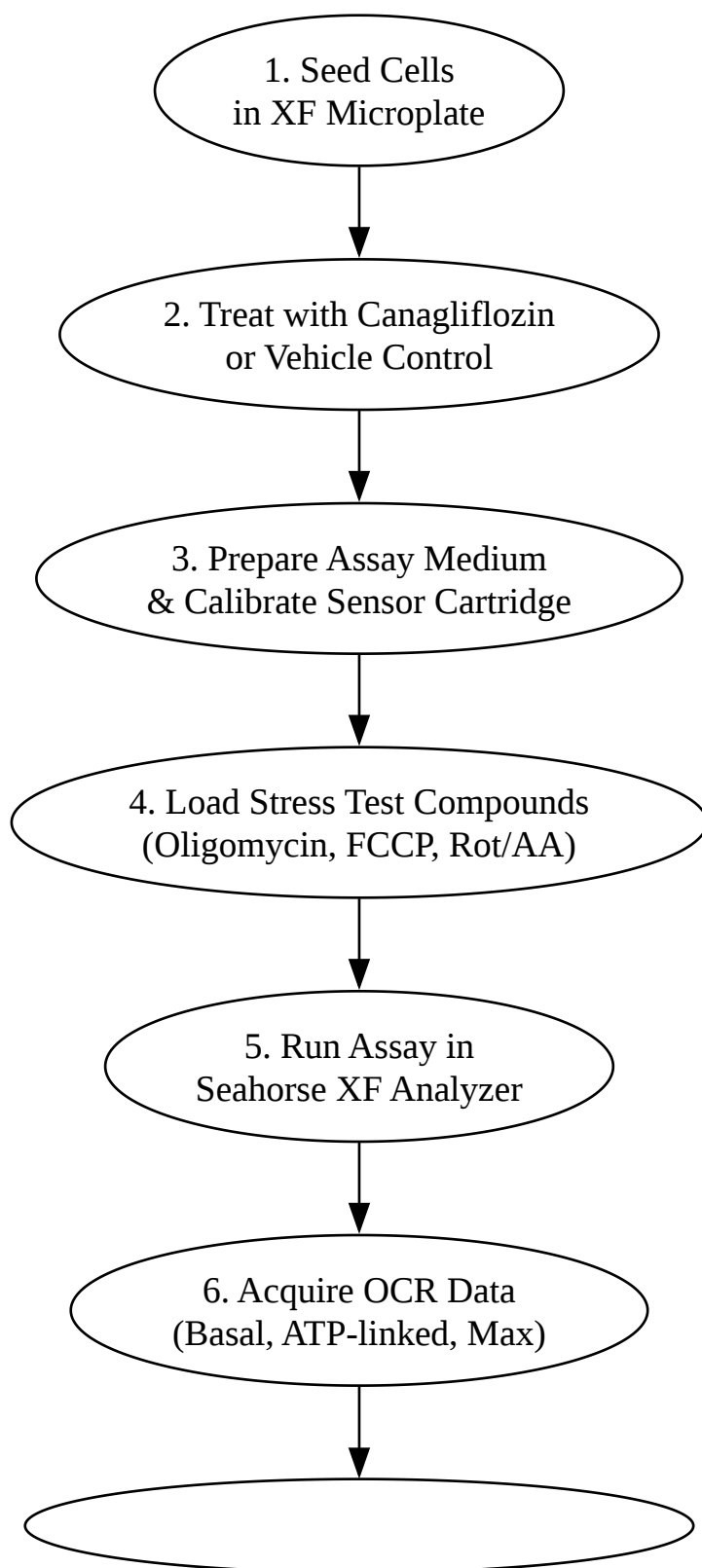
## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess **canagliflozin**'s effects on mitochondria.

## Measurement of Oxygen Consumption Rate (OCR)

This protocol is based on the use of a Seahorse XFp/XFe Analyzer to measure mitochondrial respiration in real-time.

- **Cell Seeding:** Plate cells (e.g., C2C12 myotubes, HUVECs, or primary adipocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** Treat cells with the desired concentration of **canagliflozin** (e.g., 10-100  $\mu$ M) or vehicle control for a specified duration (e.g., 24-48 hours) in a CO<sub>2</sub> incubator.
- **Assay Preparation:** One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO<sub>2</sub> incubator.
- **Instrument Calibration:** Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.
- **Mitochondrial Stress Test:** Load the calibrated sensor cartridge with compounds that modulate mitochondrial function, typically including:
  - Port A: Oligomycin (ATP synthase inhibitor)
  - Port B: FCCP (a protonophore that uncouples respiration)
  - Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
- **Data Acquisition:** Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure OCR at multiple time points.
- **Data Analysis:** Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.



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Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.

## Western Blotting for Signaling Proteins

This protocol is used to quantify the expression levels of key proteins in the mitochondrial biogenesis pathway (e.g., p-AMPK, PGC-1 $\alpha$ , TFAM).

- **Cell Lysis:** After treatment with **canagliflozin**, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- **SDS-PAGE:** Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30  $\mu$ g) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-AMPK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
- **Washing and Secondary Antibody Incubation:** Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- **Detection:** After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g.,  $\beta$ -actin or  $\beta$ -tubulin).<sup>[13]</sup>

## Quantitative Real-Time PCR (qRT-PCR)



This protocol is used to measure the mRNA expression levels of genes involved in mitochondrial biogenesis.

- **RNA Extraction:** Following **canagliflozin** treatment, extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
- **RNA Quantification and Quality Check:** Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- **cDNA Synthesis:** Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- **qPCR Reaction:** Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., Ppargc1a, Nrf1, Tfam), and a SYBR Green or TaqMan-based qPCR master mix.
- **Thermocycling:** Run the reaction on a real-time PCR machine with an appropriate cycling protocol (denaturation, annealing, extension).
- **Data Analysis:** Determine the cycle threshold (Ct) value for each gene. Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Actb or Gapdh).[4]

## Conclusion and Future Directions

**Canagliflozin** uniquely impacts mitochondrial function and biogenesis through mechanisms independent of its SGLT2 inhibitory action. The primary initiating event is the inhibition of mitochondrial complex I, which triggers a robust, compensatory activation of the AMPK-Sirt1-PGC-1 $\alpha$  signaling pathway, ultimately promoting the creation of new mitochondria.[1][4][6] This dual action—a mild, acute inhibition of respiration followed by a chronic enhancement of mitochondrial capacity—may underlie some of **canagliflozin**'s observed cardiovascular and renal protective benefits.

Future research should focus on further delineating the long-term consequences of complex I inhibition in different tissues and patient populations. Investigating the interplay between **canagliflozin**'s effects on mitochondrial dynamics, mitophagy, and biogenesis will provide a

more complete picture of its role in maintaining mitochondrial homeostasis.[18][20]

Understanding these off-target effects is critical for drug development professionals seeking to leverage these mechanisms for therapeutic benefit in a range of metabolic and cardiovascular diseases.

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- To cite this document: BenchChem. [Canagliflozin's Impact on Mitochondrial Function and Biogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192856#canagliflozin-s-impact-on-mitochondrial-function-and-biogenesis]

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